molecular formula C6H5FN2O2 B14621257 Imidazole, 2-fluoro-5-[2-carboxyvinyl]- CAS No. 60010-46-0

Imidazole, 2-fluoro-5-[2-carboxyvinyl]-

Cat. No.: B14621257
CAS No.: 60010-46-0
M. Wt: 156.11 g/mol
InChI Key: CEXJVOYUMZSGHY-OWOJBTEDSA-N
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Description

Imidazole, 2-fluoro-5-[2-carboxyvinyl]-: is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 2-fluoro-5-[2-carboxyvinyl]- typically involves the introduction of a fluorine atom and a carboxyvinyl group onto the imidazole ring. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of fluorinating agents and carboxylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions: Imidazole, 2-fluoro-5-[2-carboxyvinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological macromolecules.

Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: In the industrial sector, Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is used in the production of advanced materials, including polymers and metal-organic frameworks (MOFs), which have applications in catalysis and gas storage .

Mechanism of Action

The mechanism of action of Imidazole, 2-fluoro-5-[2-carboxyvinyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and increases its lipophilicity, which can improve its bioavailability and interaction with biological targets. The carboxyvinyl group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

    2-Fluoroimidazole: Shares the fluorinated imidazole core but lacks the carboxyvinyl group.

    5-Fluoroimidazole: Similar fluorination pattern but different substitution at the 5-position.

    2-Carboxyvinylimidazole: Contains the carboxyvinyl group but lacks fluorination.

Uniqueness: Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is unique due to the combination of fluorine and carboxyvinyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60010-46-0

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

(E)-3-(2-fluoro-1H-imidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C6H5FN2O2/c7-6-8-3-4(9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1+

InChI Key

CEXJVOYUMZSGHY-OWOJBTEDSA-N

Isomeric SMILES

C1=C(NC(=N1)F)/C=C/C(=O)O

Canonical SMILES

C1=C(NC(=N1)F)C=CC(=O)O

Origin of Product

United States

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